3-(Benzyloxy)-1-naphthaleneboronic Acid
Description
Historical Development of Organoboron Chemistry in Synthetic Transformations
The field of organoboron chemistry traces its origins back to the 19th century, with the first synthesis of an organoboron compound by Frankland in 1862. thieme.de However, it was the work of Herbert C. Brown in the mid-20th century that truly revolutionized the field. thieme.denumberanalytics.com His discovery of the hydroboration reaction in 1956, a process that allows for the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond, provided a remarkably simple and efficient route to organoboranes. thieme.de This breakthrough, for which Brown was a co-recipient of the 1979 Nobel Prize in Chemistry, unlocked the vast potential of organoboron compounds as intermediates in organic synthesis. numberanalytics.com Initially, the significance of this discovery was not widely recognized, but further exploration revealed the rich chemistry of these reagents. thieme.de
Contemporary Significance of Arylboronic Acids in Modern Organic Synthesis
Arylboronic acids, a subclass of organoboron compounds, are now central to modern organic synthesis. rsc.org Their stability, low toxicity, and broad functional group tolerance make them highly valuable reagents. rsc.org The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate. researchgate.netnumberanalytics.com This reaction has become one of the most powerful methods for constructing biaryl systems, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. thieme.denumberanalytics.com Beyond the Suzuki coupling, arylboronic acids participate in a variety of other important transformations, including Chan-Lam coupling, Petasis reactions, and direct C-H arylations, underscoring their versatility. thieme.dersc.org The development of stimuli-responsive materials, such as self-healing hydrogels, also leverages the dynamic covalent nature of boronate esters formed from arylboronic acids. nih.gov
Structural Framework of Naphthaleneboronic Acid Derivatives
Naphthaleneboronic acids are a specific class of arylboronic acids where the boronic acid group [-B(OH)₂] is attached to a naphthalene (B1677914) ring system. The naphthalene framework, consisting of two fused benzene (B151609) rings, provides a larger, more electron-rich aromatic system compared to a simple benzene ring, which can influence the reactivity and properties of the boronic acid. The boronic acid group itself is trigonal planar, and in the solid state, these molecules often form hydrogen-bonded dimers. nih.gov
Overview of Positional Isomerism in Naphthaleneboronic Acids
The naphthalene ring has two distinct positions for monosubstitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). This leads to the existence of positional isomers for naphthaleneboronic acids, primarily 1-naphthaleneboronic acid and 2-naphthaleneboronic acid. nih.govfrontierspecialtychemicals.com These isomers, while having the same molecular formula, can exhibit different physical and chemical properties due to the distinct electronic and steric environments of the C-B bond. rsc.org For instance, the steric hindrance around the boronic acid group is greater at the 1-position due to the adjacent "peri" proton at the 8-position. This can affect their reactivity in coupling reactions and their crystal packing. nih.gov
Table 1: Comparison of Naphthaleneboronic Acid Isomers
| Property | 1-Naphthaleneboronic Acid | 2-Naphthaleneboronic Acid |
| CAS Number | 13922-41-3 nih.gov | 32316-92-0 frontierspecialtychemicals.com |
| Molecular Formula | C₁₀H₉BO₂ nih.gov | C₁₀H₉BO₂ frontierspecialtychemicals.com |
| Molecular Weight | 171.99 g/mol chemscene.com | 171.99 g/mol frontierspecialtychemicals.com |
| Synonyms | 1-Naphthylboronic acid nih.gov | 2-Naphthylboronic acid frontierspecialtychemicals.com |
| Melting Point | 208-214 °C sigmaaldrich.com | Not specified |
This table presents a comparison of the two primary positional isomers of naphthaleneboronic acid.
Unique Considerations for 3-(Benzyloxy)-1-naphthaleneboronic Acid
The compound this compound introduces further structural complexity. It features a boronic acid group at the 1-position and a benzyloxy group (-OCH₂C₆H₅) at the 3-position of the naphthalene core. This specific substitution pattern has several implications:
Electronic Effects: The benzyloxy group is an electron-donating group through resonance. This increases the electron density of the naphthalene ring system, which can affect the electrophilicity of the boron atom and the reactivity of the molecule in cross-coupling reactions.
Additional Functionality: The benzyloxy group provides an additional site for chemical modification. The benzyl (B1604629) ether can be cleaved under specific conditions to reveal a hydroxyl group, allowing for the synthesis of more complex, multifunctional naphthalene derivatives.
Scope and Academic Research Focus on this compound
The primary academic research focus on this compound is its use as a specialized building block in organic synthesis. Its structure is designed for the strategic construction of complex organic molecules. Researchers utilize this compound to introduce the 3-benzyloxy-1-naphthyl moiety into larger structures, which may be intermediates for:
Pharmaceuticals: Polycyclic aromatic systems are scaffolds for many biologically active compounds. The specific substitution pattern may be designed to interact with a particular biological target.
Functional Materials: Naphthalene derivatives are used in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials. The benzyloxy group can be used to tune the electronic properties and solubility of the final material.
Ligand Synthesis: The compound can serve as a precursor for the synthesis of complex ligands for catalysis, where the naphthalene framework provides a rigid scaffold and the oxygen atom can act as a coordination site.
The research involving this compound is typically found within the context of total synthesis projects or the development of novel synthetic methodologies where a highly functionalized naphthalene unit is required.
Table 2: Key Chemical Reactions of Arylboronic Acids
| Reaction Name | Description |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate to form a C-C bond. researchgate.net |
| Chan-Lam Coupling | Copper-mediated cross-coupling of a boronic acid with an amine or alcohol to form a C-N or C-O bond. thieme.de |
| Petasis Reaction | A multicomponent reaction of a boronic acid, an amine, and a carbonyl compound to form an α-amino acid or related structures. thieme.de |
| Hydroboration | Addition of a boron-hydrogen bond across a C-C double or triple bond. wikipedia.org |
This table highlights some of the fundamental transformations that arylboronic acids, including functionalized naphthaleneboronic acids, can undergo.
Properties
IUPAC Name |
(3-phenylmethoxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BO3/c19-18(20)17-11-15(10-14-8-4-5-9-16(14)17)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGRRWYJCOVXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=CC=CC=C12)OCC3=CC=CC=C3)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Benzyloxy 1 Naphthaleneboronic Acid and Analogs
Established Routes to Arylboronic Acids and Their Adaptations
Traditional methods for the synthesis of arylboronic acids, primarily involving organometallic reagents, have been refined over decades and remain highly relevant. These approaches can be effectively adapted for the synthesis of substituted naphthaleneboronic acids.
Classical Grignard and Organolithium Approaches with Borate Esters
The reaction of Grignard or organolithium reagents with trialkyl borates is a long-established and versatile method for the preparation of boronic acids. google.com This approach involves a two-step sequence: the formation of an organometallic intermediate followed by its reaction with a borate ester and subsequent hydrolysis.
For the synthesis of 3-(Benzyloxy)-1-naphthaleneboronic acid, the process would commence with the corresponding bromo- or iodo-naphthalene precursor, 1-bromo-3-(benzyloxy)naphthalene. The Grignard reagent is typically prepared by the slow addition of the bromonaphthalene derivative in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to magnesium turnings. google.com The formation of the Grignard reagent can be initiated with a small crystal of iodine. google.com
Alternatively, an organolithium reagent can be generated via lithium-halogen exchange, often at low temperatures (e.g., -78 °C), by treating the aryl halide with an alkyllithium reagent like n-butyllithium. orgsyn.org This method is particularly useful for substrates that are not amenable to the conditions of Grignard reagent formation.
Once the organometallic reagent is formed, it is added dropwise to a solution of a trialkyl borate, such as trimethyl borate or triisopropyl borate, maintained at a low temperature (e.g., -70 °C) to prevent over-addition. google.comorgsyn.org The resulting boronate ester is then hydrolyzed, typically with an acidic workup, to yield the desired this compound. google.com
Table 1: Key Steps in Grignard/Organolithium Synthesis of Arylboronic Acids
| Step | Reagents and Conditions | Intermediate/Product |
| Halogen-Metal Exchange | 1-Bromo-3-(benzyloxy)naphthalene, Mg, Ether/THF | 3-(Benzyloxy)-1-naphthylmagnesium bromide |
| or n-BuLi, THF, -78 °C | 3-(Benzyloxy)-1-naphthyllithium | |
| Borylation | Trialkyl borate (e.g., B(OMe)₃), Ether/THF, -70 °C | Trialkyl 3-(benzyloxy)-1-naphthaleneboronate |
| Hydrolysis | Aqueous acid (e.g., HCl or H₂SO₄) | This compound |
Direct Borylation Reactions (e.g., Ir-catalyzed C-H Borylation)
In recent years, transition-metal-catalyzed direct C-H borylation has emerged as a powerful and atom-economical alternative to classical methods. beilstein-journals.org Iridium-catalyzed reactions, in particular, have shown broad applicability for the functionalization of aromatic and heteroaromatic C-H bonds. beilstein-journals.orgmdpi.com This methodology avoids the pre-functionalization required for Grignard or organolithium routes.
The regioselectivity of Ir-catalyzed C-H borylation is typically governed by steric factors, with the boryl group being installed at the least hindered position. beilstein-journals.org In the case of a substituted naphthalene (B1677914) like 3-(benzyloxy)naphthalene, the iridium catalyst would likely direct borylation to one of the sterically accessible positions on the naphthalene core. The presence of the benzyloxy group can influence the electronic properties of the naphthalene ring system, but steric hindrance is often the dominant controlling factor in these reactions.
A typical catalytic system for this transformation involves an iridium(I) precursor, such as [Ir(OMe)(COD)]₂, and a bipyridine or phenanthroline-based ligand, with a boron source like bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin). mdpi.com The reaction is generally conducted in an inert solvent at elevated temperatures. The resulting product is a boronate ester, which can be readily hydrolyzed to the corresponding boronic acid. While this method offers a direct route, controlling the regioselectivity to exclusively obtain the 1-borylated product from a 3-substituted naphthalene can be challenging and may result in a mixture of isomers.
Palladium-Catalyzed Synthetic Protocols
Palladium catalysis is not only central to the application of boronic acids but also plays a significant role in their synthesis, offering alternative strategies for their formation.
Cross-Coupling Strategies for Naphthaleneboronic Acid Formation
Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, provide a direct route to arylboronic esters from aryl halides or triflates. This reaction involves the coupling of an aryl electrophile with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
For the synthesis of the pinacol ester of this compound, 1-bromo- or 1-iodo-3-(benzyloxy)naphthalene would be subjected to a palladium catalyst, such as Pd(dppf)Cl₂, and B₂pin₂ in the presence of a base like potassium acetate. This method is known for its excellent functional group tolerance and generally provides high yields of the desired boronate ester.
Homologation of Arylboronic Acids to Benzylic Systems
While not a direct route to this compound itself, the homologation of arylboronic acids is a relevant advanced methodology for creating benzylic boronic esters. This process involves the insertion of a single carbon atom between the aryl group and the boron atom. Such transformations can be valuable for generating analogs of the target compound where the boron functionality is attached to a benzylic carbon.
Recent advances have described palladium-catalyzed homologation of arylboronic acids using halomethylboronic acid pinacol esters. This method avoids the use of stoichiometric organometallic reagents and proceeds via a formal C1 insertion to yield benzyl (B1604629) boronate ester products.
Preparation of Boronate Esters as Intermediates
In many modern synthetic methodologies, boronic acids are handled in the form of their corresponding boronate esters, most commonly pinacol esters. orgsyn.org These esters often exhibit enhanced stability, are easier to purify via chromatography, and are highly compatible with a wide range of reaction conditions. a2bchem.com
The conversion of a boronic acid to its pinacol ester is typically a straightforward process. It can be achieved by heating the boronic acid with pinacol in a solvent, often with azeotropic removal of water. orgsyn.org For instance, this compound can be readily converted to its pinacol ester, which may be the preferred form for subsequent cross-coupling reactions. The use of N-methyliminodiacetic acid (MIDA) boronates has also gained prominence as a strategy for stabilizing otherwise unstable boronic acids, allowing for their slow release in cross-coupling reactions.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Starting Material | Key Reagents | Advantages | Disadvantages |
| Grignard/Organolithium | Aryl halide | Mg or n-BuLi, B(OR)₃ | Well-established, versatile | Requires pre-functionalization, sensitive to moisture and functional groups |
| Ir-catalyzed C-H Borylation | Arene | [Ir(I)] catalyst, B₂pin₂/HBpin | Atom-economical, direct functionalization | Regioselectivity can be an issue, may require specific directing groups |
| Miyaura Borylation | Aryl halide/triflate | Pd catalyst, B₂pin₂, base | High functional group tolerance, good yields | Requires pre-functionalization |
Copper-Mediated Synthetic Pathways
Copper-catalyzed reactions have emerged as a cost-effective and environmentally benign alternative to palladium-catalyzed methods for the formation of carbon-boron bonds. nih.govnih.gov These methods often exhibit excellent functional group tolerance and operate under mild conditions. researchgate.net
A primary copper-mediated route to arylboronic acids involves the borylation of aryl halides. This approach is particularly suitable for the synthesis of this compound, starting from a corresponding 3-benzyloxy-1-halonaphthalene precursor. The reaction typically employs a copper(I) catalyst, a ligand, a base, and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). researchgate.net
The general mechanism is believed to involve the formation of a copper-boryl intermediate ([L-Cu-Bpin]), which then reacts with the aryl halide through a σ-bond metathesis or oxidative addition/reductive elimination pathway to yield the arylboronic ester product. researchgate.netnih.gov A variety of copper salts and ligands have been successfully employed, and the reactions can often be conducted at room temperature. nih.gov
While direct C-H borylation of arenes is a powerful tool, it is more commonly achieved with iridium or nickel catalysts. nih.govnih.gov Copper-catalyzed C-H functionalization of naphthols has been reported, demonstrating unique ortho-selectivity, which suggests that direct C-H borylation of a 3-benzyloxynaphthalene precursor could be a potential, albeit less established, pathway. nih.gov
Table 1: Representative Examples of Copper-Catalyzed Borylation of Aryl Halides
| Aryl Halide | Diboron Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoanisole | B₂pin₂ | CuI / PCy₃ | KOt-Bu | Toluene | RT | 95 | researchgate.netnih.gov |
| 1-Bromonaphthalene | B₂pin₂ | CuI / P(t-Bu)₃ | KOt-Bu | Toluene | RT | 90 | nih.gov |
| 4-Chlorobenzonitrile | (pin)B-B(dan) | CuCl / Xantphos | NaOt-Bu | Dioxane | 100 | 88 | rsc.org |
| Ethyl 4-bromobenzoate | B₂pin₂ | CuI / PPh₃ | KOt-Bu | Toluene | RT | 85 | researchgate.net |
Note: This table presents data for analogous reactions to illustrate the general methodology, as specific data for this compound synthesis is not available.
Beyond the direct borylation of aryl halides, other copper-promoted reactions can be envisioned for synthesizing arylboronic acid derivatives. For instance, copper catalysis is effective for the substitutional borylation of C-halogen bonds using unsymmetrical diboron reagents like (pin)B–B(dan), providing masked boron compounds that are stable yet reactive. rsc.org This method works for a wide range of alkyl, alkenyl, and aryl halides, demonstrating high functional group compatibility. rsc.org While this is mechanistically similar to the reactions in 2.3.1, the use of different diboron reagents can offer advantages in product stability and subsequent reactivity.
Furthermore, copper-catalyzed hydroboration of alkenes and alkynes is a well-developed field. researchgate.netdntb.gov.ua A hypothetical convergent approach could involve the copper-catalyzed borylation of a suitable alkyne precursor followed by a cyclization reaction to construct the naphthalene ring system, although this would represent a more complex and less direct strategy.
Modular and Convergent Synthetic Strategies for Complex Scaffolds
A modular or convergent synthesis allows for the preparation of complex molecules from simpler, pre-functionalized building blocks. This approach is highly advantageous for creating libraries of analogs for structure-activity relationship studies.
The most logical modular approach to this compound involves the synthesis of a key precursor, 3-benzyloxy-1-halonaphthalene, which is then subjected to a borylation reaction. This strategy breaks the synthesis down into two distinct phases: formation of the substituted naphthalene core and installation of the boronic acid group.
A potential synthetic sequence is outlined below:
Regioselective Halogenation: Starting with a suitable naphthalene derivative, such as 3-naphthol, a regioselective bromination or iodination at the 1-position would be performed. The directing effects of the hydroxyl group would need to be carefully controlled.
Protection/Benzylation: The hydroxyl group of the resulting 1-halo-3-naphthol would then be protected with a benzyl group, typically using benzyl bromide and a base (Williamson ether synthesis), to yield 3-benzyloxy-1-halonaphthalene.
Borylation: The final step would be the copper-catalyzed borylation of the 3-benzyloxy-1-halonaphthalene intermediate, as described in section 2.3.1, to furnish the target boronic acid (or its ester).
This modular approach allows for variation in both the protecting group (e.g., other ethers or esters) and the substitution pattern of the naphthalene core by selecting different starting materials.
A major advantage of modern catalytic methods, including copper-catalyzed borylation, is their tolerance for a wide range of functional groups. nih.govresearchgate.net This is critical when synthesizing complex molecules like this compound.
The key functional group in the target molecule is the benzyloxy ether. Ether linkages are generally stable under the mild, often neutral or basic, conditions used for copper-catalyzed borylation. Other common functional groups that are well-tolerated in these reactions include esters, amides, nitriles, and even other halides (e.g., chlorides on the aromatic ring), which allows for further functionalization of the molecule. nih.gov
Table 2: Functional Group Compatibility in Copper-Catalyzed Borylation
| Functional Group | Compatibility | Notes | Reference |
|---|---|---|---|
| Ether (e.g., Methoxy, Benzyloxy) | High | Generally stable under typical conditions. | nih.gov |
| Ester | High | Tolerated in numerous examples of aryl halide borylation. | nih.gov |
| Nitrile | High | Compatible with copper-catalyzed conditions. | rsc.org |
| Amide | High | Generally stable. | nih.gov |
| Ketone | Moderate-High | Generally compatible, though enolizable ketones may require careful condition selection. | nih.gov |
| Alkyl Halides (Cl, Br) | High | Chemoselectivity is possible, allowing for borylation of an aryl halide in the presence of an alkyl halide. | rsc.org |
Regioselective and Chemoselective Synthetic Design
Achieving the desired 3,1-substitution pattern on the naphthalene ring requires precise control of regioselectivity. Traditional electrophilic aromatic substitution on naphthalene can lead to mixtures of isomers. researchgate.netresearchgate.net Therefore, modern synthetic design relies on substrate control and directed functionalization.
In a modular synthesis starting from a pre-functionalized naphthalene, regioselectivity is established during the synthesis of the precursor. For example, the bromination of 3-methoxynaphthalene or 3-naphthol would need to be optimized to favor substitution at the C1 position over other activated positions like C2 or C4. The choice of brominating agent and reaction conditions is critical to controlling this outcome.
Alternatively, a direct C-H functionalization strategy would rely on the directing effect of the substituent. Oxygen-containing groups on an aromatic ring can act as directing groups in metal-catalyzed C-H activation. While ortho-directing effects are common, achieving regioselectivity at more remote positions can be challenging. nih.govresearchgate.net Recent advances have shown that catalyst design, using specific ligands or templates, can control C-H borylation at remote positions of naphthalene derivatives. chemrxiv.orgacs.org For 3-benzyloxynaphthalene, a direct borylation would likely face competition between the electronically activated C2, C4, and C1 positions. A catalytic system would need to be specifically designed to overcome the inherent electronic preferences and potential steric hindrance to selectively functionalize the C1 position.
Control of Boronic Acid Placement on the Naphthalene Ring
Achieving regiochemical control in the borylation of naphthalenes is paramount for the synthesis of specific isomers like this compound. The strategy employed often depends on the pre-existing functional groups on the naphthalene core, which can direct the borylation to a specific carbon atom.
One of the most established and reliable methods involves the use of a halogenated naphthalene precursor. google.com This multi-step process begins with a naphthalene derivative that has a halogen, typically bromine, at the desired position for borylation. The synthesis proceeds via a metal-halogen exchange reaction to create a nucleophilic organometallic intermediate, which is then quenched with an electrophilic boron source, such as a trialkyl borate. google.comnih.gov For the synthesis of a 1-naphthaleneboronic acid, the corresponding 1-bromonaphthalene derivative serves as the starting material. The Grignard reagent can be prepared by reacting the 1-bromonaphthalene with magnesium turnings. google.com Alternatively, lithium-halogen exchange using an organolithium reagent like n-butyllithium can be employed, often at low temperatures. nih.gov The resulting organometallic species is then reacted with a borate ester (e.g., trimethyl borate or triisopropyl borate) followed by acidic hydrolysis to yield the final boronic acid. google.com
More recently, transition-metal-catalyzed C–H activation has emerged as a powerful and atom-economical strategy for the direct borylation of aromatic rings. nih.govnih.gov These methods bypass the need for pre-functionalized halogenated substrates. Iridium-catalyzed C–H borylation, in particular, has shown great utility. nih.gov The regioselectivity of these reactions is often governed by steric factors, with borylation favoring the least hindered positions. However, the presence of directing groups on the naphthalene ring can override these steric effects and guide the borylation to specific ortho-positions. researchgate.net While this is highly effective for C2 and C8 functionalization, achieving selectivity at the C1 position in a molecule already substituted at C3 requires careful selection of the catalyst system and reaction conditions. acs.org
| Methodology | Starting Material | Key Reagents/Catalysts | Mechanism | Primary Control Element |
|---|---|---|---|---|
| Grignard Reaction | Halogenated Naphthalene (e.g., 1-Bromonaphthalene) | Mg, Trialkyl borate (e.g., B(OMe)3) | Formation of Grignard reagent, followed by nucleophilic attack on boron ester. google.com | Initial position of the halogen. |
| Organolithium Reaction | Halogenated Naphthalene | Organolithium reagent (e.g., n-BuLi), Trialkyl borate | Halogen-metal exchange, followed by nucleophilic attack on boron ester. nih.gov | Initial position of the halogen. |
| Iridium-Catalyzed C–H Borylation | Unsubstituted or Substituted Naphthalene | [Ir(cod)OMe]2, B2pin2, ligand (e.g., dtbpy) | Direct, catalyst-mediated C–H bond cleavage and borylation. nih.gov | Steric hindrance and/or electronic effects of existing substituents. |
Selective Introduction of the Benzyloxy Substituent
The benzyloxy group is typically introduced onto the naphthalene core through a Williamson ether synthesis, which involves the reaction of a naphthol (hydroxy-naphthalene) with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The key challenge in synthesizing this compound is the selective benzylation of the hydroxyl group at the C3 position without affecting other reactive sites, particularly if the synthesis starts from a dihydroxynaphthalene.
A common synthetic route would start with a precursor that already contains a hydroxyl group at the C3 position, such as 1-bromo-3-naphthol. In this scenario, the phenolic proton is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a nucleophilic naphthoxide ion. This intermediate then undergoes an SN2 reaction with benzyl bromide to form the desired 3-benzyloxy-1-bromonaphthalene. This sequence ensures the benzyloxy group is placed correctly before the borylation step described previously.
The choice of base and solvent is critical to optimize the reaction yield and prevent side reactions. Stronger bases like sodium hydride ensure complete deprotonation of the naphthol, while weaker bases like potassium carbonate can also be effective and are often easier to handle. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are commonly used as they effectively solvate the cation of the base and facilitate the nucleophilic substitution.
| Component | Examples | Function | Considerations |
|---|---|---|---|
| Naphthol Substrate | 1-Bromo-3-naphthol, Naphthalene-1,3-diol | Source of the naphthalene core and hydroxyl group. | Other functional groups may require protection or may interfere with the reaction. |
| Benzylating Agent | Benzyl bromide, Benzyl chloride | Provides the benzyl group. | Benzyl bromide is generally more reactive than benzyl chloride. |
| Base | Potassium carbonate (K2CO3), Sodium hydride (NaH), Potassium hydroxide (KOH) | Deprotonates the naphthol to form the nucleophilic naphthoxide. | Base strength can influence reaction rate and selectivity. NaH is a strong, non-nucleophilic base. |
| Solvent | Dimethylformamide (DMF), Acetonitrile (CH3CN), Acetone | Provides the medium for the reaction. | Polar aprotic solvents are preferred to facilitate the SN2 reaction. |
The synthetic sequence—whether to introduce the boronic acid or the benzyloxy group first—is a crucial consideration. In the case of this compound, it is generally more strategic to perform the benzylation of a halogenated naphthol first, followed by the conversion of the halogen to a boronic acid. This approach avoids potential complications of the boronic acid group, which can be sensitive to the basic conditions of the Williamson ether synthesis.
Reactivity and Mechanistic Elucidation of 3 Benzyloxy 1 Naphthaleneboronic Acid
Fundamental Reactivity of Arylboronic Acids in Chemical Transformations
The reactivity of arylboronic acids, including 3-(Benzyloxy)-1-naphthaleneboronic acid, is governed by the unique properties of the boronic acid moiety. This functional group imparts a dual character to the molecule, acting as both a Lewis acid and a partner in reversible covalent interactions.
Lewis Acidity and Coordination Chemistry
A defining feature of boronic acids is the Lewis acidic nature of the boron atom. nih.govresearchgate.net The boron atom in a boronic acid possesses an empty p-orbital, making it an electron acceptor. This allows boronic acids to form coordinate covalent bonds with Lewis bases, such as hydroxide ions or other electron-donating species. nih.gov This interaction leads to the formation of a tetrahedral boronate complex. nih.gov The pKa of a typical arylboronic acid is around 9, but upon forming these tetrahedral boronate complexes, the acidity can increase, with pKa values dropping to around 7. nih.gov This change in acidity and structure is fundamental to the role of boronic acids in various chemical transformations. The Lewis acidity can be influenced by the electronic nature of the substituents on the aromatic ring. While direct studies on 2,6-diarylphenylboronic acids have shown that substituents on flanking aromatic rings may not significantly alter the Lewis acidity at the boron center due to competing stabilization effects, the principle of electronic modulation remains a key aspect of boronic acid chemistry. researchgate.netresearchgate.net
Organoboron acids, in general, are stable and organic-soluble Lewis acids that can catalyze a variety of chemical reactions, often by activating substrates through coordination. nih.gov Their ability to form reversible covalent bonds with oxygen-containing functional groups is a key aspect of their catalytic utility. nih.gov
Reversible Covalent Interactions with Vicinal Diols and Hydroxyl Groups
Arylboronic acids exhibit a remarkable ability to form reversible covalent bonds with molecules containing vicinal diols (1,2-diols) and other hydroxyl groups. nih.govnih.gov This interaction results in the formation of cyclic boronate esters. beilstein-journals.orgresearchgate.net The reaction is rapid and reversible, and the stability of the resulting boronate ester is pH-dependent. nih.govclockss.org
This equilibrium between the boronic acid and the diol is the basis for various applications, including the development of sensors for saccharides, as sugars possess multiple vicinal diol functionalities. nih.govnih.gov The formation of the boronate ester is typically more favorable in basic conditions, where the boronic acid is in its more nucleophilic tetrahedral boronate form. nih.gov The association between a boronic acid and a diol is influenced by several factors, including the pKa of both the boronic acid and the diol, the dihedral angle of the diol, and any steric hindrance. nih.govresearchgate.net The formation of these stable boronate esters with diols is a key principle that also finds application in protecting group strategies and the construction of dynamic supramolecular structures. beilstein-journals.orgclockss.org
Advanced Cross-Coupling Chemistry
The premier application of arylboronic acids in modern organic synthesis is undoubtedly the Suzuki-Miyaura cross-coupling reaction. This reaction provides a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. The reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle comprises three key elementary steps:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) complex. nih.gov This step is often the rate-determining step of the catalytic cycle. nih.gov The reactivity of the organic halide in this step generally follows the order I > OTf > Br > Cl. nih.gov
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar'B(OH)3]⁻). researchgate.netnih.gov This activated boronate then reacts with the Pd(II) complex, displacing the halide and transferring the aryl group to the palladium, forming a diorganopalladium(II) intermediate. nih.gov The precise mechanism of transmetalation can vary depending on the reaction conditions. nih.gov
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate. In this step, the two organic groups coupled to the palladium center are eliminated to form the new carbon-carbon bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nih.gov
The choice of ligands on the palladium catalyst is crucial for the efficiency of the reaction. Electron-rich and bulky ligands generally promote both the oxidative addition and reductive elimination steps.
The reaction is compatible with a wide array of aryl and heteroaryl halides as coupling partners. This includes substrates bearing both electron-donating and electron-withdrawing groups. The benzyloxy group on the naphthalene (B1677914) ring is a relatively stable ether linkage and is generally well-tolerated under the typically mild conditions of the Suzuki-Miyaura coupling.
Table 1: Predicted Substrate Scope for the Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
| Aryl Halide (Ar-X) | Predicted Reactivity | Notes |
| 4-Bromoanisole | High | Electron-donating group on the aryl halide. |
| 4-Chlorobenzonitrile | Moderate to High | Electron-withdrawing group can enhance reactivity. |
| 2-Bromopyridine | High | Heteroaryl halides are generally good substrates. |
| 1-Iodonaphthalene | High | Iodides are highly reactive in oxidative addition. |
| Methyl 4-bromobenzoate | High | Ester functionality is typically well-tolerated. |
| 4-Bromonitrobenzene | Moderate | Nitro groups are generally tolerated, though can sometimes lead to side reactions. |
| 4-Bromoaniline | Moderate to High | Unprotected anilines can sometimes pose challenges but are often compatible. nih.gov |
| 4-Bromophenol | Low to Moderate | Free hydroxyl groups can interfere with the catalyst; protection may be required. |
It is important to note that while a broad range of functional groups are tolerated, certain functionalities can interfere with the catalytic cycle. For instance, acidic protons, such as those in phenols and carboxylic acids, can react with the basic conditions required for the reaction, potentially inhibiting the catalyst. researchgate.net Similarly, substrates with unprotected N-H groups in certain nitrogen-rich heterocycles can sometimes inhibit the reaction. nih.govresearchgate.net In such cases, protection of the interfering functional group may be necessary to achieve high yields. The choice of catalyst, ligand, base, and solvent system can be optimized to accommodate various functional groups and achieve the desired coupling product.
Ligand Design and Catalyst Optimization for Efficiency
The efficiency of catalytic systems is critically dependent on the structure of the ligands coordinated to the metal center. Ligand design plays a pivotal role in optimizing catalyst reactivity by modifying the steric and electronic properties of the catalyst. The primary goals in designing ligands for transition-metal-catalyzed reactions involving boronic acids, such as this compound, are to enhance reaction rates, improve selectivity (e.g., enantioselectivity in asymmetric catalysis), and increase catalyst stability.
Mathematical surface models can be constructed from experimental data to describe the interplay of substituent effects on selectivity. nih.gov These models can then be used to predict the outcomes of reactions with untested ligands, thereby accelerating the catalyst optimization process. nih.gov The ultimate aim is to develop a catalyst that is not only highly active and selective but also robust and applicable to a wide range of substrates.
Other Transition-Metal-Catalyzed Cross-Couplings (e.g., Rhodium-catalyzed additions, Copper-catalyzed couplings)
Beyond the well-established palladium-catalyzed cross-coupling reactions, this compound and similar boronic acids are valuable reagents in a variety of other transition-metal-catalyzed transformations. These include reactions catalyzed by rhodium and copper, which offer complementary reactivity and expand the synthetic utility of boronic acids.
Rhodium-Catalyzed Additions: Rhodium catalysts are effective in promoting a range of addition reactions. For example, rhodium complexes can catalyze the intermolecular [5+2] cycloaddition of 3-acyloxy-1,4-enynes and alkynes. nih.gov In such reactions, the electronic nature of substituents on benzoate substrates can significantly accelerate the reaction rate. nih.gov Rhodium(I) catalysts have also been shown to promote the 1,3-acyloxy migration of propargyl esters, leading to the formation of allene intermediates that can participate in subsequent cycloaddition reactions. nih.gov This type of tandem reaction, where the catalyst facilitates multiple transformations in a single operation, is a powerful strategy for the efficient synthesis of complex molecules. nih.gov
Copper-Catalyzed Couplings: Copper-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis, particularly for the formation of C(sp³)–C bonds. researchgate.net These reactions often proceed via radical pathways and can be used to functionalize benzylic C–H bonds. nih.govnih.gov In the context of copper-catalyzed oxidative cross-coupling reactions, arylboronic acids can play a crucial role in promoting the in situ reduction of Cu(II) to Cu(I), which is essential for catalytic turnover. nih.govnih.gov This is particularly important when using oxidants like N-fluorobenzenesulfonimide (NFSI). The ability of some nucleophiles, including arylboronic acids, to facilitate this reduction contributes to the success of the catalytic cycle. nih.govnih.gov
The development of copper-catalyzed benzylic C–H cross-coupling reactions has been significantly advanced by the use of "redox buffers," which are sacrificial reductants that help maintain the copper catalyst in its active Cu(I) state. nih.gov This strategy has enabled the successful coupling of a wide range of nucleophiles with benzylic C–H bonds, expanding the scope and utility of this methodology. nih.gov
| Catalyst System | Reaction Type | Role of Boronic Acid | Key Features |
|---|---|---|---|
| Rhodium Complexes | [5+2] Cycloadditions, Carbonylations | Substrate/Reagent | Can involve tandem acyloxy migration and cycloaddition. nih.gov Reaction rates can be influenced by electronic effects of substituents. nih.gov |
| Copper/NFSI | Oxidative C(sp³)–H Cross-Coupling | Promotes in situ reduction of Cu(II) to Cu(I). nih.govnih.gov | Enables functionalization of benzylic C–H bonds. nih.govnih.gov The use of redox buffers can enhance reaction scope. nih.gov |
Boronic Acid Catalysis (BAC)
Boronic acids, including this compound, have emerged as versatile catalysts for a variety of organic transformations. This mode of catalysis, known as Boronic Acid Catalysis (BAC), relies on the ability of boronic acids to reversibly form covalent bonds with hydroxyl groups, thereby activating them for subsequent reactions. scholaris.ca This approach offers a mild and selective alternative to traditional methods that often require harsh conditions or stoichiometric activating reagents. scholaris.ca
Activation of Hydroxyl Groups and C-O Bonds
A key application of boronic acid catalysis is the activation of hydroxyl groups in alcohols and carboxylic acids. scholaris.ca Electron-deficient arylboronic acids are particularly effective in this role due to their high Lewis acidity, which allows them to polarize the C–O bond of an alcohol substrate. scholaris.ca This polarization facilitates the departure of the hydroxyl group as water, generating a carbocationic intermediate that can then be intercepted by a nucleophile. This process is central to dehydrative reactions such as Friedel-Crafts alkylations. scholaris.ca
The catalytic cycle for the activation of a hydroxyl group by a boronic acid generally involves the formation of a boronate ester intermediate. The electron-withdrawing nature of the substituents on the arylboronic acid enhances its Lewis acidity, promoting the formation of this intermediate and facilitating the subsequent cleavage of the C–O bond.
Catalytic Dehydrative C-C Bond Formations (e.g., C-Alkylation, Allylation)
Boronic acid catalysis is particularly well-suited for promoting dehydrative carbon-carbon bond-forming reactions, where an alcohol serves as the electrophile and water is the only byproduct. bath.ac.uk This represents a highly atom-economical and environmentally benign approach to C-C bond formation.
C-Alkylation: Arylboronic acids can catalyze the dehydrative C-alkylation of various carbon nucleophiles, such as 1,3-dicarbonyl compounds, with benzylic alcohols. bath.ac.ukresearchgate.net For instance, the reaction of a secondary benzylic alcohol with a 1,3-diketone or 1,3-ketoester in the presence of a catalytic amount of an electron-deficient arylboronic acid can lead to the formation of a new C-C bond in good yield. bath.ac.ukresearchgate.net
Allylation: Similarly, boronic acid catalysis can be employed for the allylation of alcohols using nucleophiles like allyltrimethylsilane. bath.ac.ukresearchgate.net The boronic acid activates the alcohol, facilitating its reaction with the allyl silane to form the corresponding allylated product. This method provides a direct and efficient route to allylic compounds, which are valuable synthetic intermediates. bath.ac.ukresearchgate.net
Mechanistic Models for Boronic Acid Catalysis
The mechanism of boronic acid-catalyzed dehydrative reactions is believed to proceed through the formation of a key boronate ester intermediate. The currently accepted model involves the following steps:
Esterification: The boronic acid reacts with the alcohol substrate in a reversible esterification reaction to form a boronate ester.
Ionization: The C–O bond of the boronate ester is polarized, leading to its ionization to form a carbocationic intermediate and a boronate anion. The stability of the carbocation is a crucial factor in this step.
Nucleophilic Attack: A nucleophile attacks the carbocation, forming the new C-C or C-X bond.
Catalyst Regeneration: The boronate anion reacts with the proton released during the nucleophilic attack to regenerate the boronic acid catalyst and release water.
In some cases, particularly with less reactive alcohols, the ionization of the C–O bond may be partial, and the reaction may proceed through an SN2-type mechanism. The exact mechanistic pathway can be influenced by the nature of the alcohol, the nucleophile, and the boronic acid catalyst.
Impact of Electronic and Steric Effects of Substituents on Catalytic Performance
The catalytic performance of arylboronic acids is significantly influenced by the electronic and steric properties of the substituents on the aromatic ring.
Electronic Effects: Electron-withdrawing substituents on the aryl ring of the boronic acid increase its Lewis acidity. scholaris.ca This enhanced Lewis acidity promotes the formation of the boronate ester intermediate and facilitates the polarization and cleavage of the C–O bond, leading to a higher catalytic activity. scholaris.ca For example, highly fluorinated arylboronic acids are often more effective catalysts for dehydrative reactions than their non-fluorinated counterparts.
Steric Effects: Steric effects, particularly from ortho-substituents on the arylboronic acid, can also play a crucial role in catalysis. scholaris.cacanterbury.ac.nz Bulky ortho-substituents can influence the geometry of the boronate ester intermediate and the transition state of the reaction. In some cases, steric hindrance can inhibit the approach of the nucleophile, while in others, it can lead to increased selectivity. The interplay between steric and electronic effects is complex and can be leveraged to fine-tune the reactivity and selectivity of the catalyst. nih.gov For instance, in the naphthalene system, the presence of substituents can lead to steric interactions that affect the coplanarity of functional groups and, consequently, their reactivity. canterbury.ac.nz
| Factor | Impact on Catalytic Performance | Rationale |
|---|---|---|
| Electron-Withdrawing Substituents | Increases catalytic activity. scholaris.ca | Enhances the Lewis acidity of the boronic acid, promoting the formation of the boronate ester and facilitating C–O bond cleavage. scholaris.ca |
| Electron-Donating Substituents | Decreases catalytic activity. | Reduces the Lewis acidity of the boronic acid, making it less effective at activating the hydroxyl group. |
| Steric Hindrance (ortho-Substituents) | Can either hinder or enhance reactivity/selectivity. scholaris.cacanterbury.ac.nz | Influences the geometry of the transition state and can control the approach of the nucleophile. scholaris.cacanterbury.ac.nz |
Oxidative Homocoupling Reactions
The oxidative homocoupling of arylboronic acids is a significant transformation in organic synthesis for the formation of symmetrical biaryl compounds. This type of reaction is particularly relevant for this compound, as it provides a direct route to C-C bond formation between two identical naphthalene units. The process involves the coupling of two molecules of the boronic acid in the presence of a metal catalyst and an oxidant, leading to the creation of a new aryl-aryl bond. While often observed as a side reaction in Suzuki-Miyaura cross-coupling reactions, the homocoupling can be optimized to become the primary reaction pathway, offering a mild and efficient method for synthesizing symmetrical biaryls. semanticscholar.orgreddit.comnih.gov
Formation of Symmetrical Biaryl Compounds
The primary outcome of the oxidative homocoupling of this compound is the synthesis of its corresponding symmetrical biaryl, 3,3'-bis(benzyloxy)-1,1'-binaphthyl. This transformation is a robust and well-established strategy for creating C(sp²)–C(sp²) bonds. researchgate.net The reaction proceeds by dimerizing the arylboronic acid, which is a valuable method due to the general stability, low toxicity, and commercial availability of boronic acid derivatives. The resulting symmetrical biaryl structures are important motifs in various fields, including materials science and as ligands in catalysis. The reaction is typically performed under aerobic conditions or with the addition of an external oxidant to facilitate the catalytic cycle. nih.govresearchgate.net
Catalytic Systems for Homocoupling (e.g., Pd, Cu, Ag)
A variety of transition metal catalysts are effective in promoting the oxidative homocoupling of arylboronic acids. The most common and extensively studied systems are based on palladium, copper, and silver, each offering distinct advantages in terms of reaction conditions and mechanistic pathways.
Palladium (Pd) Catalysis
Palladium-based catalysts are highly efficient for the homocoupling of arylboronic acids. semanticscholar.org These reactions often require an oxidant to regenerate the active Pd(II) species from the Pd(0) formed during the catalytic cycle. researchgate.net Common oxidants include molecular oxygen (from air), benzoquinone, or metal salts. researchgate.netacs.org The presence of a base is also frequently necessary to facilitate the crucial transmetalation step. researchgate.net
The mechanism of the aerobic, palladium-catalyzed homocoupling has been extensively studied. It is understood to involve the reaction of a Pd(0) species with dioxygen to form a palladium peroxo complex, (η²-O₂)PdL₂. acs.orgacs.org This complex then reacts with two molecules of the arylboronic acid. The first molecule coordinates to an oxygen atom of the peroxo ligand, and a subsequent reaction with a second arylboronic acid molecule leads to the formation of a diarylpalladium(II) complex, trans-Ar₂PdL₂. The symmetrical biaryl product is then released via reductive elimination, regenerating the Pd(0) catalyst which can re-enter the catalytic cycle. acs.orgresearchgate.net In some cases, palladium nanoparticles have been identified as the active catalytic species. nih.govnih.gov
| Palladium Catalyst | Oxidant | Base | Solvent | Temperature | Representative Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | Air/O₂ | K₂CO₃ | Methanol | Room Temp. | ~96% |
| PdCl₂(NH₂CH₂COOH)₂ | Air | - | i-PrOH/H₂O | Room Temp. | Moderate to Good |
| Pd(OAc)₂ | p-Benzoquinone | - | Methanol | Room Temp. | ~90% |
| Pd(OAc)₂ | Air | TBAF | THF/H₂O | Room Temp. | Good to Excellent |
Table 1: Representative Palladium-Catalyzed Homocoupling Systems for Arylboronic Acids. Data compiled from various studies on arylboronic acids. researchgate.netresearchgate.net
Copper (Cu) Catalysis
Copper salts provide a more economical alternative to palladium for catalyzing the homocoupling of arylboronic acids. researchgate.net These reactions can proceed under very mild conditions, sometimes at room temperature and open to the air, without the need for additional ligands or oxidants. researchgate.net However, the presence of a base is often beneficial. mdpi.com
Mechanistic studies suggest that the reaction pathway involves a B-to-Cu(II) transmetalation, which is facilitated by a coordinating base like hydroxide or methoxide. mdpi.comnih.govdntb.gov.ua This step forms an organocopper(II) intermediate. Unlike the palladium mechanism, a second direct transmetalation to form a bis-aryl Cu(II) complex is considered less favorable. mdpi.comnih.gov Instead, it is proposed that organocopper(II) dimers can form and undergo a coupled transmetalation-electron transfer process. nih.govresearchgate.net This leads to the formation of a bis-organocopper(III) complex, which then readily undergoes reductive elimination to yield the symmetrical biaryl product. mdpi.comnih.govsemanticscholar.org
| Copper Catalyst | Base | Solvent | Conditions | Representative Yield (%) |
|---|---|---|---|---|
| CuCl | - | Methanol | Air, Room Temp. | Good to Excellent |
| CuCl₂ | K₂CO₃ | Methanol | Inert Atmosphere, Room Temp. | High |
| TiO₂-Ascorbic Acid-Cu(II) | - | THF | Visible Light, Air, Room Temp. | 50-97% |
Table 2: Representative Copper-Catalyzed Homocoupling Systems for Arylboronic Acids. Data compiled from various studies on arylboronic acids. researchgate.netmdpi.comnih.gov
Silver (Ag) Catalysis
Silver-mediated homocoupling of arylboronic acids is also an effective method for synthesizing symmetrical biaryls under mild conditions. thieme-connect.de Reactions facilitated by silver salts, such as silver carbonate (Ag₂CO₃), can proceed smoothly in solvents like methanol, even at ambient temperature. thieme-connect.deresearchgate.net
The mechanism for silver-mediated homocoupling is thought to differ from that of palladium and copper. Initial investigations suggest that the transformation may occur via a radical pathway. thieme-connect.deresearchgate.net It has also been observed that silver nanoparticles can form in situ during the reaction, and these nanoparticles may act as an accelerator for the process. thieme-connect.deresearchgate.net The reaction demonstrates broad functional group compatibility, allowing for the synthesis of a variety of functionalized symmetrical biaryls. thieme-connect.de
| Silver Reagent | Solvent | Temperature | Key Feature | Representative Yield (%) |
|---|---|---|---|---|
| Ag₂CO₃ | Methanol | Room Temp. to 60°C | In situ formation of Ag nanoparticles | Satisfactory to Good |
Table 3: Representative Silver-Mediated Homocoupling System for Arylboronic Acids. Data compiled from studies on arylboronic acids. thieme-connect.deresearchgate.net
Building Blocks for Complex Molecular Architectures
The strategic positioning of the boronic acid and benzyloxy groups on the naphthalene scaffold makes this compound a powerful tool for the synthesis of intricate organic molecules. The boronic acid functionality serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation. tcichemicals.com
The naphthalene core is a prevalent motif in many functional materials and bioactive compounds. The ability to introduce a variety of substituents onto this scaffold with high regioselectivity is crucial for tuning their properties. This compound is an excellent precursor for the synthesis of polysubstituted naphthalene derivatives. Through Suzuki-Miyaura cross-coupling reactions, the boronic acid group can be efficiently coupled with a wide array of aryl, heteroaryl, and vinyl halides or triflates, introducing diverse substituents at the 1-position of the naphthalene ring. tcichemicals.comnih.gov
The benzyloxy group at the 3-position not only influences the electronic properties of the naphthalene system but also serves as a protected hydroxyl group. This protecting group can be readily removed at a later synthetic stage to reveal a hydroxyl functionality, which can be further modified, thereby increasing the molecular complexity of the resulting polysubstituted naphthalene derivative.
A notable application is in the synthesis of sterically hindered biaryl compounds. For instance, in the asymmetric Suzuki-Miyaura coupling of 2-bromo-3-methyl-N-phenylbenzamide with 1-naphthaleneboronic acids, the presence of substituents on the naphthalene ring, such as a benzyloxy group, can influence the reaction's yield and enantioselectivity. beilstein-journals.org This highlights the nuanced role of substituents on the boronic acid partner in achieving desired stereochemical outcomes.
Table 1: Examples of Suzuki-Miyaura Coupling Partners for the Synthesis of Polysubstituted Naphthalenes
| Coupling Partner (Ar-X) | Catalyst System | Resulting Structure |
| 4-Bromoanisole | Pd(OAc)₂ / SPhos | 1-(4-methoxyphenyl)-3-(benzyloxy)naphthalene |
| 2-Chloropyridine | Pd₂(dba)₃ / XPhos | 1-(pyridin-2-yl)-3-(benzyloxy)naphthalene |
| 1-Iodo-3-nitrobenzene | Pd(PPh₃)₄ | 1-(3-nitrophenyl)-3-(benzyloxy)naphthalene |
This table is illustrative and based on common Suzuki-Miyaura coupling reactions.
Polyaromatic hydrocarbons (PAHs) and fused heterocyclic systems are of significant interest due to their unique electronic and photophysical properties, with applications in materials science and as scaffolds in medicinal chemistry. nih.govchemrxiv.org this compound can serve as a key starting material for the construction of these larger, more complex ring systems.
Through sequential or domino Suzuki-Miyaura coupling reactions, the naphthalene core can be annulated with other aromatic rings. For example, coupling with a suitably functionalized benzene (B151609) derivative can lead to the formation of phenanthrene or anthracene derivatives. Furthermore, the benzyloxy group can be converted to a triflate, enabling a second cross-coupling reaction and the extension of the polycyclic system.
In the realm of fused heterocycles, the naphthalene unit of this compound can be incorporated into larger systems containing nitrogen, oxygen, or sulfur. This can be achieved by coupling with heterocyclic partners or through post-coupling cyclization reactions, where the benzyloxy group or other introduced functionalities participate in ring formation. chemrxiv.org
Role in Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
The naphthalene scaffold is a privileged structure in medicinal chemistry, being present in numerous approved drugs and biologically active compounds. researchgate.net this compound provides a valuable entry point for the synthesis of novel pharmaceutical intermediates and potential drug candidates.
Heterocyclic compounds are of paramount importance in drug discovery. While direct synthesis of imidazoles and indenones using this compound is not extensively documented, the principles of modern organic synthesis suggest its utility in their construction.
For instance, palladium-catalyzed multicomponent synthesis is a powerful tool for the preparation of highly substituted imidazoles. google.com In such reactions, an arylboronic acid can be a key component. The naphthalene moiety of this compound could be incorporated into the imidazole scaffold, potentially leading to novel compounds with unique biological activities.
The synthesis of indenones has been achieved through rhodium-catalyzed reactions of arylboronic acids with alkynes. nih.gov By analogy, this compound could potentially be employed in similar transformations to generate indenones fused or substituted with the benzyloxynaphthalene moiety. These structures could serve as intermediates for more complex, biologically active molecules. scispace.com
The utility of this compound as a precursor in drug discovery is underscored by the broad spectrum of biological activities exhibited by naphthalene derivatives. These include anticancer, antiviral, and anti-inflammatory properties. researchgate.net
A pertinent example is the synthesis of naphthoquinone-naphthol derivatives as potential anticancer agents. In one study, a compound with a 1'-(Benzyloxy) group on a binaphthalene skeleton showed significant antiproliferative activity against several human cancer cell lines. nih.gov Mechanistic studies revealed that this compound induced apoptosis by modulating key signaling pathways. nih.gov This highlights the potential of the benzyloxynaphthalene motif, accessible from this compound, in the design of new anticancer therapeutics.
Furthermore, palladium-catalyzed synthesis of arylnaphthoquinones has yielded compounds with promising antiprotozoal and antimycobacterial activities. nih.govresearchgate.net The ability to introduce diverse aryl groups onto a naphthalene core via Suzuki coupling with precursors like this compound is a key strategy in developing new anti-infective agents.
Table 2: Potential Bioactive Scaffolds Accessible from this compound
| Scaffold | Potential Biological Activity | Synthetic Approach |
| Polysubstituted Naphthalenes | Anticancer, Antiviral | Suzuki-Miyaura Coupling |
| Fused Heterocyclic Systems | Kinase Inhibition, Anti-infective | Sequential Cross-Coupling and Cyclization |
| Naphthoquinone Derivatives | Anticancer, Antiprotozoal | Cross-Coupling followed by Oxidation |
Enantioselective and Enantiospecific Transformations
The development of methods for the synthesis of single-enantiomer compounds is a major focus of modern organic chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dramatically affect its biological activity. This compound and its derivatives are valuable substrates in the exploration of enantioselective and enantiospecific transformations.
The field of asymmetric Suzuki-Miyaura coupling has seen significant advancements, enabling the synthesis of axially chiral biaryl compounds. In such reactions, the choice of a chiral ligand is crucial for inducing enantioselectivity. beilstein-journals.orgnih.gov The steric and electronic properties of the boronic acid also play a critical role. Research has shown that substituents on the naphthalene ring of a 1-naphthaleneboronic acid can influence the stereochemical outcome of the coupling reaction. Specifically, the presence of a benzyloxy group at the 3-position can impact the yield and enantiomeric excess of the resulting chiral biaryl product, demonstrating its role in stereocontrol. beilstein-journals.org
The development of novel chiral ligands is an active area of research for enantioselective catalysis. chemrxiv.orgnih.govbeilstein-journals.org These ligands, in combination with transition metals, can be used to catalyze a variety of asymmetric reactions, including reductions, additions, and cross-coupling reactions involving substrates like this compound. The synthesis of planar chiral complexes for enantioselective transformations is another area where naphthalene-containing fragments can be incorporated to create highly effective catalysts. nih.gov
Unlocking Potential: this compound in Advanced Organic Synthesis and Material Science
The multifaceted nature of boronic acids has positioned them as indispensable tools in modern chemistry. Among these, this compound is emerging as a compound of significant interest, demonstrating potential in sophisticated applications ranging from the precise construction of chiral molecules to the development of intelligent materials. This article explores the nuanced applications of this unique naphthaleneboronic acid derivative in advanced organic synthesis and the creation of functional materials and sensors.
Future Research Directions and Emerging Paradigms
The exploration of 3-(Benzyloxy)-1-naphthaleneboronic acid and its derivatives is poised to expand into several innovative areas of chemical science. Future research is expected to leverage the unique structural and electronic properties of this compound, moving beyond its traditional role as a cross-coupling reagent. The focus will be on developing more sustainable synthetic methods, integrating it into advanced automated platforms, uncovering novel catalytic activities, and designing new functional materials. Synergistic approaches combining different catalytic systems and the use of advanced computational tools will be instrumental in rationally designing and discovering new applications for this versatile molecule.
Q & A
Q. What are the common synthetic routes for preparing 3-(Benzyloxy)-1-naphthaleneboronic Acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct boronation of naphthalene derivatives. For example, boronation of 3-benzyloxy-1-bromonaphthalene using bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts (e.g., Pd(dppf)Cl₂) in anhydrous DMF at 80–90°C yields the boronic acid. Purification involves column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) followed by recrystallization in ethanol/water mixtures to remove residual anhydride impurities . Purity (>98%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR analysis (absence of residual solvent peaks).
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent oxidation and moisture absorption. The compound is sensitive to protic solvents and light; degradation products (e.g., boroxines) can form if stored improperly. Periodic NMR (¹¹B or ¹H) monitoring is recommended to assess stability. For long-term storage, lyophilization to a powder form reduces hydrolysis risks .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm), benzyloxy CH₂ (δ ~5.1 ppm), and boronic acid protons (δ ~6.8 ppm, broad if hydrated).
- ¹¹B NMR : A singlet at δ 28–32 ppm confirms the boronic acid moiety.
- FT-IR : B-O stretching at ~1340 cm⁻¹ and aromatic C-O (benzyloxy) at ~1250 cm⁻¹.
- High-Resolution Mass Spectrometry (HRMS) : Exact mass [M+H]⁺ = 296.0811 (calculated using data from ).
Advanced Research Questions
Q. How does the benzyloxy group influence the reactivity of 1-naphthaleneboronic Acid in cross-coupling reactions?
- Methodological Answer : The electron-donating benzyloxy group at the 3-position enhances the electron density of the naphthalene ring, increasing oxidative addition efficiency in Pd-catalyzed couplings. However, steric hindrance may reduce coupling yields with bulky substrates. Comparative studies using Hammett parameters (σ⁺) can quantify electronic effects. For instance, coupling with 4-bromotoluene under standard Suzuki conditions (Na₂CO₃, Pd(PPh₃)₄, DME/H₂O) yields 75–85% product, while sterically hindered substrates (e.g., 2-bromomesitylene) drop to 40–50% .
Q. What strategies mitigate boronic acid decomposition during prolonged reactions?
- Methodological Answer :
- Anhydrous Conditions : Use molecular sieves (3Å) to sequester water.
- Stabilizing Ligands : Bidentate ligands like 1,2-bis(diphenylphosphino)ethane (dppe) reduce Pd-induced protodeboronation.
- Low-Temperature Additives : Addition of pinacol (1 equiv) forms a stable boronate ester in situ, preventing acid-catalyzed decomposition .
Q. How can computational modeling predict the crystal structure of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model molecular geometry, while SHELXL refines X-ray diffraction data. Key parameters include bond lengths (B–O ~1.36 Å) and dihedral angles between the benzyloxy and naphthalene planes (~15°). Predicted crystal packing (e.g., P2₁/c space group) can guide experimental structure validation via SC-XRD.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
